4-[(1-Cyclobutanecarbonylpiperidin-4-yl)methoxy]-2-methylpyridine
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Overview
Description
4-[(1-Cyclobutanecarbonylpiperidin-4-yl)methoxy]-2-methylpyridine is a synthetic organic compound with the molecular formula C17H24N2O2. This compound is characterized by a cyclobutyl group attached to a piperidine ring, which is further connected to a pyridine moiety through an oxymethyl linkage. It is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Cyclobutanecarbonylpiperidin-4-yl)methoxy]-2-methylpyridine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Pyridine Moiety: The pyridine ring is introduced via nucleophilic substitution reactions, often using pyridine derivatives and suitable leaving groups.
Formation of the Oxymethyl Linkage: This step involves the reaction of the piperidine derivative with a suitable oxymethylating agent, such as formaldehyde or paraformaldehyde, under controlled conditions.
Introduction of the Cyclobutyl Group: The final step involves the attachment of the cyclobutyl group through a Friedel-Crafts alkylation reaction, using cyclobutyl halides and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(1-Cyclobutanecarbonylpiperidin-4-yl)methoxy]-2-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxymethyl group can be replaced by other nucleophiles such as halides, thiols, or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, thiols, amines
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Halide, thiol, or amine derivatives
Scientific Research Applications
4-[(1-Cyclobutanecarbonylpiperidin-4-yl)methoxy]-2-methylpyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[(1-Cyclobutanecarbonylpiperidin-4-yl)methoxy]-2-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Cyclobutyl-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanol
- Cyclobutyl-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]amine
- Cyclobutyl-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]carboxylic acid
Uniqueness
4-[(1-Cyclobutanecarbonylpiperidin-4-yl)methoxy]-2-methylpyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclobutyl group, in particular, imparts rigidity to the molecule, affecting its binding interactions and stability. Additionally, the oxymethyl linkage provides a versatile site for further chemical modifications, making it a valuable scaffold for drug development and other applications.
Properties
IUPAC Name |
cyclobutyl-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-13-11-16(5-8-18-13)21-12-14-6-9-19(10-7-14)17(20)15-3-2-4-15/h5,8,11,14-15H,2-4,6-7,9-10,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLXAVVZEQTEJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCN(CC2)C(=O)C3CCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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